molecular formula C22H22O6 B3407399 (Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623123-01-3

(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B3407399
CAS RN: 623123-01-3
M. Wt: 382.4 g/mol
InChI Key: CFCKVBVBCOSUDO-NDENLUEZSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethoxy group (–OCH2CH3), a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), and a propanoate ester group (–O2CC3H7). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran ring system is aromatic, which means it is particularly stable. The ethoxy and propanoate groups are likely to be flexible and may rotate around their respective bonds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The benzofuran ring might undergo electrophilic aromatic substitution reactions. The ethoxy group could potentially be involved in nucleophilic substitution or elimination reactions. The propanoate ester group could undergo hydrolysis to form an alcohol and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar and nonpolar regions. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

Mode of Action:

Action Environment:

Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s stability and efficacy. For instance, pH changes may affect its ionization state.

: Reactions at the benzylic position (video) | Khan Academy

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-25-16-8-6-15(7-9-16)12-20-21(23)18-11-10-17(13-19(18)28-20)27-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCKVBVBCOSUDO-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Reactant of Route 6
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(Z)-ethyl 2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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